6-Chloro-7-deazapurine-beta-D-riboside
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Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves glycosylation reactions, where a 7-deazapurine base is coupled with a sugar moiety. This process can include the Silyl-Hilbert-Johnson reaction or nucleobase-anion glycosylation, employing specific protected sugar derivatives to achieve the beta-D-nucleoside configuration. For instance, glycosylation of 7-halogenated 6-chloro-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose has been reported to yield protected beta-D-nucleosides with significant yields (Seela & Peng, 2006).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 7-deazapurine core, which is a pyrrolo[2,3-d]pyrimidine structure, modified by the addition of a chlorine atom at the 6th position and a beta-D-ribofuranose sugar moiety. This modification imparts unique physical and chemical properties to the compound, distinguishing it from other purine and 7-deazapurine nucleosides. The conformational analysis and the study of coupling constants have been utilized to explore the preferred conformation in solution, highlighting the compound's structural dynamics (Seela & Peng, 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the Sonogashira cross-coupling reaction, which allows for further functionalization at the 7-position. The presence of the chlorine atom at the 6th position enables nucleophilic substitution reactions, providing a pathway for the synthesis of derivatives with potential biological activities. Its chemical properties are influenced by the 7-deazapurine core and the chlorine substituent, which affect its reactivity and interaction with biomolecules (Seela & Peng, 2006).
Scientific Research Applications
Antiviral Properties
Deazapurine nucleoside derivatives, including compounds related to 6-Chloro-7-deazapurine-beta-D-riboside, have demonstrated potent inhibitory effects on viral replication. These compounds have been explored for their antiviral properties against a range of viruses, including HIV, HCMV (Human Cytomegalovirus), HSV (Herpes Simplex Virus), and even Ebola Virus. The antiviral mechanism is attributed to their ability to interfere with viral DNA synthesis, showcasing potential for therapeutic applications in viral infections (S. Vittori et al., 2006).
Anticancer Activity
Research has also highlighted the role of deazapurine derivatives in anticancer therapy. These compounds, through their interaction with cellular DNA, can inhibit the proliferation of cancer cells. The specificity and potency of these derivatives against cancer cells offer a promising avenue for the development of new anticancer agents. Studies have focused on optimizing these compounds to enhance their therapeutic efficacy while minimizing side effects (T. Ostrowski, 2022).
Improving Treatment Strategies
Further research into the metabolism and pharmacokinetics of thiopurines, including deazapurine nucleosides, has been conducted to improve treatment strategies for diseases like acute lymphoblastic leukemia. This includes understanding the role of metabolizing enzymes and transporter genes, which could influence the efficacy and safety of thiopurine therapy. Such insights are crucial for tailoring individual treatment plans and optimizing therapeutic outcomes (Hongli Guo et al., 2022).
Mechanism of Action
Target of Action
The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is adenosine kinase (ADK) . ADK is an enzyme that plays a crucial role in the regulation of adenosine concentrations in cells, which is important for many physiological processes.
Mode of Action
This compound is a nucleoside derivative . It interacts with its target, ADK, by inhibiting its activity . This inhibition disrupts the normal function of ADK, leading to changes in the cellular concentrations of adenosine.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its impact on adenosine concentrations. By inhibiting ADK, it increases the levels of adenosine in cells. This can have various effects, depending on the specific cell type and physiological context. Notably, this compound has been found to have antifungal activity .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDOTZWMOKUCD-KCGFPETGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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